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Introduction
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule,

SJ1008030 recruits an E3 ubiquitin ligase to JAK2, leading to its ubiquitination and subsequent

degradation by the proteasome. This mechanism of action effectively abrogates JAK-STAT

signaling, a pathway frequently dysregulated in various malignancies, including CRLF2-

rearranged acute lymphoblastic leukemia (ALL).[1][3] The "formic" designation indicates that

the compound is supplied as a formic acid salt, a common strategy to enhance the solubility

and stability of amine-containing pharmaceutical compounds. This document provides detailed

protocols for determining the effective concentration of SJ1008030 formic in relevant cell-

based assays.

Data Presentation
The following tables summarize the quantitative data for SJ1008030's activity in the MHH-

CALL-4 human B-cell precursor leukemia cell line, a model system for CRLF2-rearranged ALL.

Table 1: In Vitro Efficacy of SJ1008030 in MHH-CALL-4 Cells
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Parameter Cell Line Value Reference

IC50 (Cell Growth

Inhibition)
MHH-CALL-4 5.4 nM [1]

Table 2: In Vitro JAK2 Degradation by SJ1008030 in MHH-CALL-4 Cells

Treatment
Conditions

Concentration
Range

Outcome Reference

72 hours 0 - 4.3 µM

Dose-dependent

degradation of JAKs,

GSPT1, and IKZF1

[3]

Table 3: In Vivo JAK2 Degradation by SJ1008030

Model System
Treatment
Conditions

Concentration
Range

Outcome Reference

Xenograft Bone

Marrow

(SJBALL021415)

24 hours 0 - 10 µM

Dose-dependent

degradation of

JAK2 and

GSPT1

[3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SJ1008030 and the general

experimental workflows for determining its effective concentration.
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Diagram 1: Mechanism of Action of SJ1008030.
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Diagram 2: General Experimental Workflow.

Experimental Protocols
Cell Culture
The MHH-CALL-4 cell line is critical for assessing the in vitro efficacy of SJ1008030.

Cell Line: MHH-CALL-4 (DSMZ ACC 337)[4]
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Media: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]

Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5%

CO2.[4]

Subculture: Seed cells at approximately 1 x 10^6 cells/mL. The optimal split ratio is about 1:2

once a week. Do not maintain the culture below 0.6 x 10^6 cells/mL.[4]

Preparation of SJ1008030 Formic Stock Solution
Due to its formulation as a formic acid salt, SJ1008030 is expected to have improved solubility

in aqueous solutions. However, for experimental purposes, a high-concentration stock solution

in an organic solvent is recommended.

Solvent: Prepare a stock solution of SJ1008030 formic in dimethyl sulfoxide (DMSO).

Concentration: Prepare a 10 mM stock solution. For example, for a compound with a

molecular weight of 919.96 g/mol , dissolve 9.2 mg in 1 mL of DMSO.

Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid

repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on

the proliferation of MHH-CALL-4 cells.

Cell Seeding:

Count MHH-CALL-4 cells using a hemocytometer and assess viability (e.g., with trypan

blue).

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete

culture medium.

Compound Preparation and Treatment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.dsmz.de/collection/catalogue/details/culture/ACC-337
https://www.dsmz.de/collection/catalogue/details/culture/ACC-337
https://www.dsmz.de/collection/catalogue/details/culture/ACC-337
https://www.benchchem.com/product/b12376149?utm_src=pdf-body
https://www.benchchem.com/product/b12376149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a serial dilution of SJ1008030 formic from the 10 mM stock solution in complete

culture medium. A common starting concentration range is 10 µM down to picomolar

concentrations.

Add the desired final concentrations of SJ1008030 to the wells. Include a vehicle control

(DMSO) at the same final concentration as in the highest drug concentration wells.

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile phosphate-buffered saline (PBS).

Add 10 µL of the MTT solution to each well.

Incubate the plate for 4 hours at 37°C.

Formazan Solubilization:

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

Mix gently by pipetting up and down to dissolve the formazan crystals.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance from a blank well (medium only).

Normalize the absorbance values to the vehicle-treated control wells (representing 100%

viability).

Plot the percentage of cell viability against the logarithm of the SJ1008030 concentration.
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Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs.

response -- variable slope).

Protocol 2: JAK2 Degradation Assay (Western Blot)
This protocol is to determine the dose-dependent degradation of JAK2 protein in MHH-CALL-4

cells upon treatment with SJ1008030.

Cell Seeding and Treatment:

Seed MHH-CALL-4 cells in 6-well plates at a density of 1-2 x 10^6 cells/mL in complete

culture medium.

Treat the cells with increasing concentrations of SJ1008030 formic (e.g., 0, 1, 10, 100,

1000 nM) for the desired time (e.g., 24 or 72 hours). Include a vehicle control (DMSO).

Cell Lysis:

Harvest the cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with intermittent vortexing.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:

Determine the protein concentration of the supernatants using a BCA protein assay kit.

Sample Preparation and SDS-PAGE:

Normalize the protein concentrations for all samples.

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-

12% Bis-Tris).

Run the gel to separate the proteins by size.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein

loading.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Detection:

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the JAK2 band intensity to the corresponding loading control band intensity.

Express the JAK2 protein levels as a percentage of the vehicle-treated control.
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Plot the percentage of JAK2 remaining against the SJ1008030 concentration to determine

the DC50 (concentration for 50% degradation).

Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to

determine the effective concentration of SJ1008030 formic in a relevant cellular context.

Adherence to these detailed methodologies will enable the generation of robust and

reproducible data on the cytostatic and protein-degrading activities of this novel JAK2

PROTAC. Such data is essential for the continued investigation and development of

SJ1008030 as a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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